molecular formula C20H15N3O B7754710 4-[(2-Phenylquinazolin-4-yl)amino]phenol CAS No. 54665-94-0

4-[(2-Phenylquinazolin-4-yl)amino]phenol

Cat. No.: B7754710
CAS No.: 54665-94-0
M. Wt: 313.4 g/mol
InChI Key: HIKSDBXOPYKUQF-UHFFFAOYSA-N
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Description

4-[(2-Phenylquinazolin-4-yl)amino]phenol is a chemical compound with the molecular formula C20H15N3O. It is known for its unique structure, which includes a quinazoline core linked to a phenyl group and an amino phenol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Phenylquinazolin-4-yl)amino]phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Phenylquinazolin-4-yl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(2-Phenylquinazolin-4-yl)amino]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Phenylquinazolin-4-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, or antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Phenylquinazolin-4-yl)amino]phenol is unique due to its specific combination of a quinazoline core with a phenyl group and an amino phenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-[(2-Phenylquinazolin-4-yl)amino]phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline moiety substituted with a phenyl group and an amino group attached to a phenolic ring. This unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that compounds related to quinazoline derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Many studies have demonstrated the ability of quinazoline derivatives to inhibit tumor growth across various cancer cell lines.
  • Antimicrobial Properties : Some derivatives show effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain compounds have been noted for their potential to modulate inflammatory responses.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro and in vivo studies.

Case Studies

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of several quinazoline derivatives on human cancer cell lines, including HT-29 (colon cancer) and H460 (lung cancer). The compound demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth at low concentrations .
  • In Vivo Efficacy : In xenograft models, the compound was administered at varying doses (100, 200, and 400 mg/kg) to assess its therapeutic efficacy. Results showed a dose-dependent reduction in tumor volume, suggesting that higher doses correlate with increased anticancer activity .

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can significantly enhance or diminish activity.

Compound VariationObserved ActivityNotes
Unsubstituted QuinazolineLow ActivityLacks necessary interactions with target proteins
2-Phenyl SubstitutionIncreased ActivityEnhances binding affinity to kinase targets
Amino Group AdditionFurther EnhancementFacilitates hydrogen bonding with receptor sites

Toxicity and Safety Profile

While exploring the therapeutic potential, it is also essential to consider the toxicity profiles associated with this compound. Preliminary studies suggest that at therapeutic doses, the compound exhibits a favorable safety profile; however, higher doses may lead to adverse effects such as renal toxicity .

Properties

IUPAC Name

4-[(2-phenylquinazolin-4-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-16-12-10-15(11-13-16)21-20-17-8-4-5-9-18(17)22-19(23-20)14-6-2-1-3-7-14/h1-13,24H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKSDBXOPYKUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274296
Record name 4-[(2-Phenyl-4-quinazolinyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669462
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54665-94-0
Record name 4-[(2-Phenyl-4-quinazolinyl)amino]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54665-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Phenyl-4-quinazolinyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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